

Ingavirin: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ingavirin® (imidazolyethanamide pentanedioic acid) is an antiviral agent developed by the Russian pharmaceutical company Valenta Pharmaceuticals. It is approved in Russia and several other countries for the treatment and prophylaxis of influenza A and B, as well as other acute respiratory viral infections (ARVIs). This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of **Ingavirin**, tailored for an audience of researchers and drug development professionals.

Introduction: The Genesis of Ingavirin

The quest for effective and safe antiviral therapies for respiratory infections is a continuous endeavor in pharmaceutical research. The emergence of drug-resistant viral strains and the threat of novel pandemic viruses necessitate a diverse arsenal of antiviral agents with varied mechanisms of action. **Ingavirin**, also known by its chemical name imidazolyethanamide pentanedioic acid and codename Vitaglutam, emerged from Russian research as a promising candidate.^{[1][2]} Developed by Valenta Pharmaceuticals, **Ingavirin** is a synthetic compound derived from the combination of imidazolyethanamide and glutamic acid.^[1] Its development was reportedly led by prominent Russian virologists, including the late Academician Oleg Kiselev, who made significant contributions to the study of antiviral drug mechanisms.^[3]

Preclinical Development: Unraveling the Antiviral Potential

The preclinical evaluation of **Ingavirin** established its broad-spectrum antiviral activity and favorable safety profile. These studies were crucial in advancing the molecule to clinical trials.

In Vitro Antiviral Activity

Ingavirin has demonstrated efficacy against a range of respiratory viruses in cell culture models. A key study investigating its effect on human metapneumovirus (HMPV) in a human cell line (Chang Conjunctiva, clone 1-5C4) showed that **Ingavirin**, at concentrations of 50 to 500 µg/ml, effectively suppressed viral replication by 2.2 to 3.3 log units when added 24 hours after infection.[4] Prophylactic application of **Ingavirin** at 500 µg/ml 24 hours before cell infection also protected cells from HMPV.[4] Furthermore, in experiments with influenza A virus (IAV) H1N1, **Ingavirin** was found to decrease the virus-induced cytopathogenic effect in cell culture by 50% to 79% compared to control cells.[4] Studies have also indicated its ability to disturb the normal morphogenesis of adenoviruses in infected cells.[5]

In Vivo Efficacy in Animal Models

Animal studies have corroborated the in vitro findings, demonstrating the protective effects of **Ingavirin** in various models of respiratory viral infections. In mice infected with lethal doses of influenza A viruses (H3N2 or H1N1), treatment with **Ingavirin** resulted in a significant reduction in mortality (approximately 40%) and an increased average lifespan of about 4 days compared to placebo-treated animals.[4] In a lethal influenza pneumonia model in mice infected with the pandemic A(H1N1)2009 virus, **Ingavirin** treatment led to a decrease in mortality, with rates dropping to as low as 18-67% depending on the viral dose and drug dosage, and an increase in the mean day of death by 1.2 to 4.1 days.[4] Notably, the protective activity of **Ingavirin** was found to be comparable to that of oseltamivir (Tamiflu).[4]

A significant reduction in the infectious titer of the influenza virus in the lung tissue of treated mice was also observed. In one study, the viral titer in the lungs of untreated mice reached $10^{5.1}$ EID₅₀/20 mg of tissue, while treatment with **Ingavirin** reduced it to approximately $10^{3.5}$ EID₅₀/20 mg, a level statistically similar to the effect of oseltamivir.[4]

Preclinical Toxicology and Pharmacokinetics

Toxicology studies have indicated a favorable safety profile for **Ingavirin**. In mice, no toxicity was observed at doses up to 3,000 mg/kg, suggesting a high therapeutic index.[4] This contrasts with oseltamivir, which has a reported LD50 of 100–250 mg/kg depending on the administration route and animal species.[4] While detailed public data on the absorption, distribution, metabolism, and excretion (ADME) profile of **Ingavirin** is limited, its oral bioavailability is a key feature, enabling convenient administration.[6]

Mechanism of Action: A Dual Approach to Combating Viruses

Ingavirin exerts its antiviral effects through a multi-pronged mechanism that involves both direct action on the viral replication cycle and modulation of the host's innate immune response.[7]

Inhibition of Viral Replication

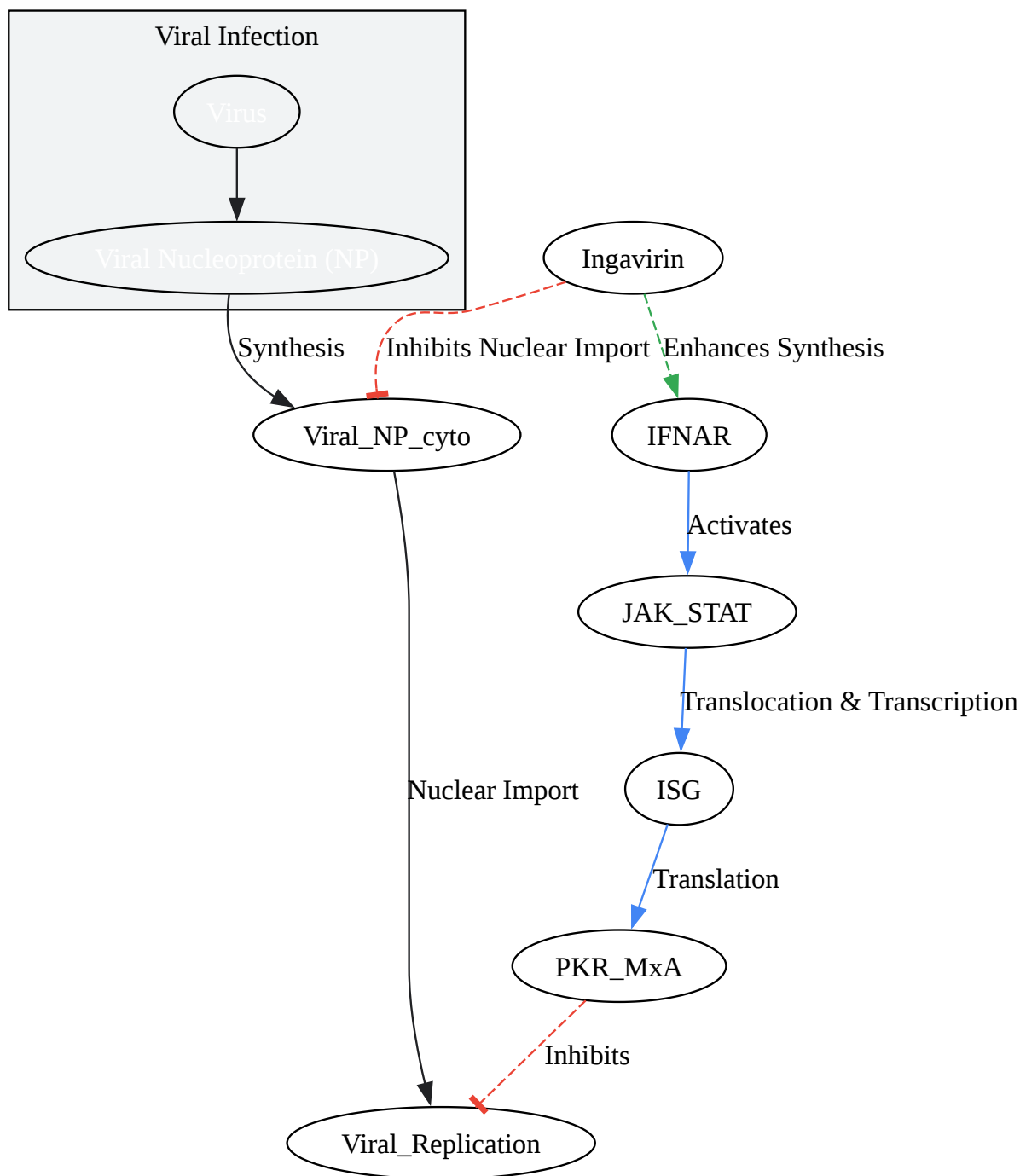
The primary antiviral action of **Ingavirin** is the suppression of the nuclear import of viral proteins.[7][8] Specifically, it interferes with the transport of the newly synthesized viral nucleoprotein (NP) from the cytoplasm into the nucleus.[8] This is a critical step for the replication and transcription of the viral genome, particularly for influenza viruses. By inhibiting this process, **Ingavirin** effectively halts the assembly of new viral ribonucleoprotein complexes (vRNPs) and subsequent viral propagation.[7]

Immunomodulation and Anti-inflammatory Effects

In addition to its direct antiviral activity, **Ingavirin** modulates the host's immune system to enhance its antiviral state. It has been shown to boost the production of interferons, which are crucial cytokines in the innate immune response to viral infections.[7] While not an interferon inducer itself, **Ingavirin** enhances the cell's sensitivity to interferon signaling.[9] It achieves this by promoting the synthesis of interferon- α/β receptors (IFNAR).[9] This heightened interferon response leads to the activation of downstream antiviral effector proteins such as protein kinase R (PKR) and myxovirus resistance protein A (MxA), which play vital roles in inhibiting viral replication.[9]

Furthermore, **Ingavirin** exhibits anti-inflammatory properties by normalizing the balance of cytokines and reducing the production of pro-inflammatory cytokines.[7] This helps to mitigate

the excessive inflammation often associated with severe viral infections, which can lead to tissue damage and a "cytokine storm."^[7]



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Caption: General workflow for in vitro antiviral assays.

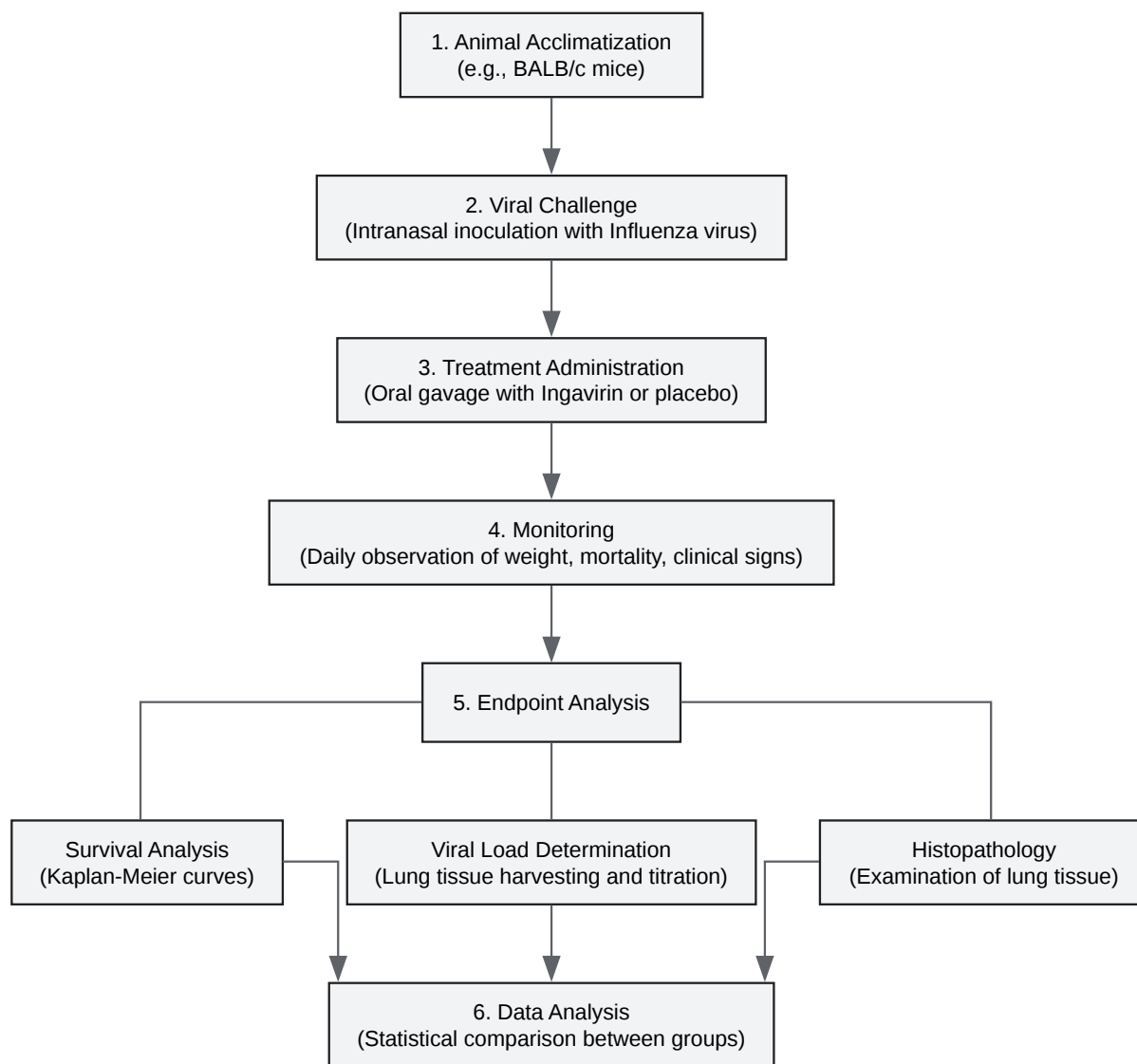
Methodology Outline:

- Cell Culture: A suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza) is cultured in appropriate media and seeded into multi-well plates.
- Compound Preparation: **Ingavirin** is dissolved in a suitable solvent and serially diluted to a range of concentrations.
- Infection: Cells are infected with a known titer of the virus either before, during, or after the addition of the compound, depending on the experimental design (e.g., prophylactic, therapeutic).
- Incubation: The plates are incubated for a specific period to allow for viral replication.
- Endpoint Measurement: The extent of viral replication is quantified using various methods, such as:
 - Cytopathic Effect (CPE) Assay: Visual assessment of virus-induced cell damage or measurement of cell viability using dyes like neutral red.
 - Plaque Reduction Assay: Staining and counting of viral plaques to determine the reduction in infectious virus particles.
 - Virus Yield Reduction Assay: Harvesting the supernatant and titrating the amount of progeny virus produced.
- Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Mouse Model of Influenza Infection (General Workflow)

Objective: To evaluate the efficacy and safety of an antiviral compound in a living organism.

Workflow Diagram:



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Caption: General workflow for in vivo influenza studies in mice.

Methodology Outline:

- Animal Model: A suitable animal model, typically BALB/c or C57BL/6 mice, is used.

- **Viral Infection:** Animals are anesthetized and intranasally inoculated with a predetermined lethal or sub-lethal dose of a mouse-adapted influenza virus strain.
- **Treatment:** **Ingavirin** or a placebo is administered orally (e.g., by gavage) according to a specific dosing regimen (e.g., once daily for 5 days), starting at a defined time point relative to infection.
- **Monitoring:** Animals are monitored daily for clinical signs of illness, body weight changes, and mortality for a period of 14-21 days.
- **Endpoint Evaluation:** At specific time points, subgroups of animals may be euthanized for:
 - **Viral Titer Determination:** Lungs are harvested, homogenized, and the viral load is quantified by methods such as plaque assay or TCID50.
 - **Histopathological Analysis:** Lung tissues are fixed, sectioned, and stained to assess the degree of inflammation and tissue damage.
- **Data Analysis:** Statistical methods are used to compare survival rates, changes in body weight, and viral titers between the treatment and control groups.

Conclusion

Ingavirin represents a significant contribution to the antiviral armamentarium, particularly for the management of influenza and other ARVIs. Its unique dual mechanism of action, targeting both viral replication and the host immune response, offers a potential advantage in overcoming viral resistance and mitigating disease severity. The extensive preclinical and clinical development program has established its efficacy and a favorable safety profile in both adult and pediatric populations. This technical guide provides a consolidated overview of the key data and methodologies that have underpinned the development of **Ingavirin**, offering a valuable resource for the scientific and drug development community. Further research into its broader antiviral spectrum and potential combination therapies will continue to define its role in the ever-evolving landscape of infectious diseases.

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- To cite this document: BenchChem. [Ingavirin: A Technical Deep Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671943#discovery-and-development-history-of-ingavirin]

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